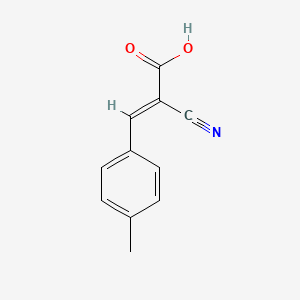

2-Cyano-3-(4-methylphenyl)acrylic acid

概要

説明

“2-Cyano-3-(4-methylphenyl)acrylic acid” is a chemical compound that belongs to the group of acrylic acids. It has a molecular formula of C11H9NO2 .

Molecular Structure Analysis

The molecular weight of “2-Cyano-3-(4-methylphenyl)acrylic acid” is 187.19 g/mol . The exact structure can be determined using various spectroscopic methods, but such data is not available in the searched resources.科学的研究の応用

Dye-Sensitized Solar Cells (DSSCs)

2-Cyano-3-(p-tolyl)acrylic acid derivatives have been synthesized and characterized for use as photosensitizers in DSSCs . These compounds, with methoxy groups as donors and acrylic acid as an acceptor, have shown conversion efficiencies under full sunlight irradiation, making them promising candidates for solar energy conversion.

Material Science

The optoelectronic properties of 2-Cyano-3-(p-tolyl)acrylic acid make it a candidate for material science research . Its ability to absorb and emit light can be utilized in the development of new materials for electronic and photonic devices.

Energy Production

Theoretical studies suggest that 2-Cyano-3-(p-tolyl)acrylic acid could have applications in energy production, particularly in the development of new materials for energy storage and conversion .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMAAVBAABUVMQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364396 | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(4-methylphenyl)acrylic acid | |

CAS RN |

80540-68-7 | |

| Record name | NSC230320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)